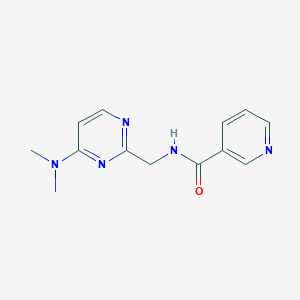
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide, also known as DPNI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNI is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs. NAD+ is a coenzyme that plays a vital role in various metabolic processes, including energy production, DNA repair, and gene expression. DPNI has been shown to have unique properties that make it an attractive candidate for research in the areas of cancer, neurodegenerative diseases, and aging.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzymatic Activities
Role in Nicotinamide Metabolism : Nicotinamide N-methyltransferase (NNMT) plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3, producing N1-methylnicotinamide (MNAM). This enzymatic activity has implications for liver and adipose tissue metabolism, affecting glucose and cholesterol levels (Hong et al., 2015).
Biosynthesis Pathways : The biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide, involves a soluble enzyme system present in the liver. This process highlights the complexity of nicotinamide's metabolic pathways and their enzymatic underpinnings (Quinn & Greengard, 1966).
Inhibition of NNMT and Therapeutic Potential : Novel pyrimidine-5-carboxamide compounds have been identified as NNMT inhibitors, presenting a new approach for treating metabolic disorders such as diabetes and chronic kidney disease. These inhibitors target the enzymatic activity of NNMT, offering insights into its role in disease pathologies (Sabnis, 2021).
Potential Therapeutic Implications
Cancer Therapy : NNMT's overexpression in various human cancers and its contribution to tumorigenesis through metabolic dysregulation highlight its potential as a target for cancer therapy. Inhibitors that can modulate NNMT activity offer a strategic approach to cancer treatment by altering the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
Metabolic Diseases : Suppression of hepatic NNMT expression or modulation of its metabolic products like MNAM has been shown to impact glucose and cholesterol metabolism. This suggests a therapeutic potential for NNMT modulation in the management of metabolic diseases, such as obesity and diabetes (Hong et al., 2015).
Antibacterial Activity : The synthesis and antibacterial activity of a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from nicotinamide analogs have been explored, demonstrating their potential for developing new antibacterial agents. This research contributes to the understanding of nicotinamide derivatives' broader pharmacological applications (Bheemanapalli et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with a pyrimidine ring, such as “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide”, often interact with various enzymes and receptors in the body. For instance, pyrimidine derivatives are known to modulate the activity of tyrosine kinases , which play crucial roles in signal transduction and cell regulation .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, if the compound inhibits a tyrosine kinase, it could disrupt signal transduction pathways and affect cellular functions such as growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it inhibits a tyrosine kinase, it could potentially have anti-cancer effects by inhibiting cell proliferation .
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-18(2)12-5-7-15-11(17-12)9-16-13(19)10-4-3-6-14-8-10/h3-8H,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCANOPXFHRORBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

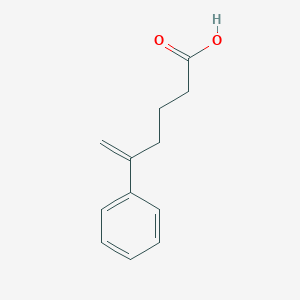
![N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2428146.png)
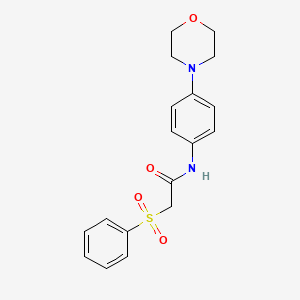
![1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428148.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428150.png)
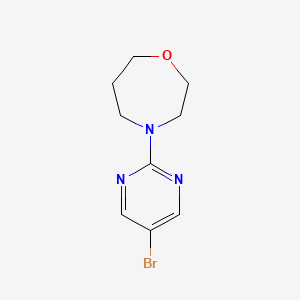
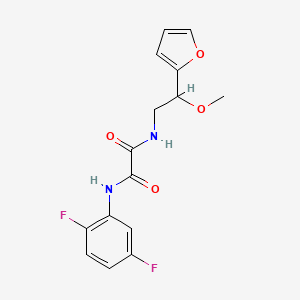
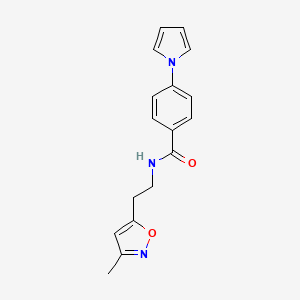
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride](/img/structure/B2428158.png)
![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2428159.png)
![2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2428161.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2428162.png)
![N-[4-[1-(2-Chloropropanoylamino)ethyl]phenyl]pyridine-4-carboxamide](/img/structure/B2428165.png)
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428167.png)